molecular formula C7H7ClN4O2 B11886897 4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one

4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one

Cat. No.: B11886897
M. Wt: 214.61 g/mol
InChI Key: URMZOOCGRISNQZ-UHFFFAOYSA-N
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Description

4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is a heterocyclic compound that belongs to the class of pyrimido[5,4-f][1,4]oxazepines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This reaction involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the desired pyrimido[5,4-f][1,4]oxazepine derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can form additional fused ring systems through cyclization reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various substituents replacing the amino or chloro groups.

Scientific Research Applications

4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[5,4-f][1,4]oxazepine derivatives and related heterocyclic compounds, such as:

Uniqueness

4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. Its bicyclic structure also contributes to its uniqueness, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.61 g/mol

IUPAC Name

4-amino-2-chloro-7,8-dihydro-6H-pyrimido[5,4-f][1,4]oxazepin-5-one

InChI

InChI=1S/C7H7ClN4O2/c8-7-11-4(9)3-5(13)10-1-2-14-6(3)12-7/h1-2H2,(H,10,13)(H2,9,11,12)

InChI Key

URMZOOCGRISNQZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC(=C2C(=O)N1)N)Cl

Origin of Product

United States

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